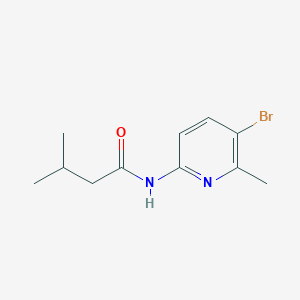![molecular formula C23H22ClN3O3S B250807 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B250807.png)
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of a specific protein that plays a crucial role in various physiological processes.
作用機序
The mechanism of action of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide involves the inhibition of a specific protein called protein kinase B (PKB). PKB plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. Inhibition of PKB activity by this compound leads to the suppression of cell growth and induction of apoptosis, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer activity in various preclinical studies. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, it has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
実験室実験の利点と制限
One of the major advantages of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide is its high selectivity towards PKB. This makes it a valuable tool for studying the role of PKB in various cellular processes. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
将来の方向性
There are several potential future directions for the study of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to explore its potential as a tool for studying the role of PKB in various physiological processes. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility in aqueous solutions.
合成法
The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide involves several steps. The first step is the preparation of 3-chloro-4-nitroaniline, which is then reacted with 2-methoxybenzoyl chloride to form the corresponding amide. The amide is then reduced with sodium borohydride to obtain the intermediate, which is further reacted with 4-(2-thienylcarbonyl)-1-piperazine to yield the final product.
科学的研究の応用
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein involved in the regulation of cell growth and differentiation. This makes it a promising candidate for the treatment of various types of cancer, including breast, prostate, and lung cancer.
特性
分子式 |
C23H22ClN3O3S |
|---|---|
分子量 |
456 g/mol |
IUPAC名 |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H22ClN3O3S/c1-30-20-6-3-2-5-17(20)22(28)25-16-8-9-19(18(24)15-16)26-10-12-27(13-11-26)23(29)21-7-4-14-31-21/h2-9,14-15H,10-13H2,1H3,(H,25,28) |
InChIキー |
CVEWGBKCBBDFKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
正規SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)




![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)

![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
